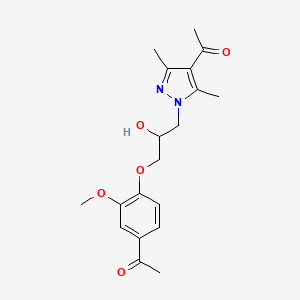

1-(1-(3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c1-11-19(14(4)23)12(2)21(20-11)9-16(24)10-26-17-7-6-15(13(3)22)8-18(17)25-5/h6-8,16,24H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILSVAUHBJJULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features a pyrazole ring, a methoxyphenoxy group, and an acetyl substituent, contributing to its diverse biological interactions. The molecular formula is with a molecular weight of approximately 530.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C28H38N2O8 |

| Molecular Weight | 530.6 g/mol |

| IUPAC Name | 1-[4-[3-[4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxy and acetyl groups may enhance the electron-donating capacity, contributing to free radical scavenging activities.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways. This mechanism can be particularly beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The pyrazole moiety is known for its anticancer properties. Investigations into related compounds have shown that they can induce apoptosis in cancer cells by activating intrinsic pathways. The exact mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cell proliferation and survival.

Study on Anti-inflammatory Effects

A study conducted on a similar pyrazole derivative demonstrated its ability to reduce edema in animal models of inflammation. The compound was administered at varying doses, showing significant reduction in paw swelling compared to controls, suggesting a dose-dependent anti-inflammatory effect.

Antioxidant Efficacy Assessment

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that the compound exhibited notable antioxidant activity, comparable to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at oxidative stress-related conditions.

The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors involved in inflammation and oxidative stress responses. For example, it may inhibit the activity of NF-kB, a transcription factor that regulates the expression of various inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the pyrazole-ethanone family, which is diverse due to variable substituents on the pyrazole ring and adjacent groups. Key structural analogues include:

Key Findings from Comparative Studies

- The target compound’s methoxy and acetyl groups create a mixed electronic profile, balancing solubility and reactivity .

Synthetic Complexity :

- Physicochemical Properties: Methoxy and hydroxyl groups in the target compound may improve aqueous solubility compared to sulfanyl- or nitro-substituted analogues .

- Biological Relevance: While biological data for the target compound is absent, structurally similar pyrazole-ethanones exhibit antimicrobial and anti-inflammatory activities. For example, chloro-substituted derivatives show enhanced bioactivity due to increased lipophilicity .

Methodological Considerations in Similarity Assessment

As highlighted in , compound similarity is evaluated using molecular descriptors (e.g., Tanimoto index) or fingerprinting. The target compound’s unique 2-hydroxypropyl linker and acetyl-methoxy combination distinguish it from analogues, suggesting divergent biological or material properties despite shared pyrazole-ethanone motifs .

Q & A

What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

(Basic)

Answer:

The compound is synthesized via a multi-step protocol involving:

Epoxidation of chalcone precursors : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) under ultrasound irradiation to enhance reaction efficiency .

Pyrazole ring formation : Refluxing epoxide intermediates with substituted hydrazines (e.g., 3,5-dimethyl-1H-pyrazole derivatives) in ethanol for 2–6 hours. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of hydrazine to epoxide) and pH control (sodium acetate buffer, pH 4.5–5.5) .

Purification : Recrystallization from DMF-EtOH (1:1) achieves >95% purity, confirmed by HPLC .

Critical parameters : Solvent polarity, temperature gradients during reflux, and catalyst selection (e.g., piperidine vs. acetic acid) significantly impact regioselectivity and yield .

How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for structural confirmation?

(Advanced)

Answer:

Contradictions between predicted and observed NMR signals often arise from:

- Dynamic rotational hindrance : Use variable-temperature ¹H NMR (VT-NMR) from 25°C to -40°C to observe peak coalescence in the pyrazole ring .

- X-ray crystallography : Resolve ambiguities by comparing experimental dihedral angles (e.g., 42.7° between pyrazole and phenoxy planes in analogous structures) with DFT-optimized geometries (B3LYP/6-311G** basis set) .

- Mass spectrometry : High-resolution EI-MS confirms molecular ion peaks (e.g., m/z 397.81 [M⁺] for derivatives) and fragmentation patterns .

What methodologies are recommended for evaluating the compound's antimicrobial activity?

(Basic)

Answer:

Follow standardized protocols:

Serial dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control. Minimum inhibitory concentration (MIC) values are determined at 24-hour incubation (37°C) .

Antifungal screening : Assess activity against C. albicans via disk diffusion, comparing zone-of-inhibition diameters to fluconazole .

Data normalization : Express results as IC₅₀ values with triplicate measurements to account for biological variability .

How can reaction conditions be optimized to minimize byproducts during pyrazole ring closure?

(Advanced)

Answer:

Byproduct formation is mitigated through:

- Solvent selection : Polar aprotic solvents (DMF) reduce nucleophilic side reactions compared to ethanol .

- Catalyst screening : Piperidine enhances regioselectivity over sodium acetate by stabilizing transition states during cyclization .

- Real-time monitoring : Use TLC (silica gel 60 F₂₅₄) with hexane:ethyl acetate (3:1) to track reaction progress and terminate at 85–90% conversion .

What analytical techniques are critical for confirming stereochemical purity?

(Advanced)

Answer:

- Chiral HPLC : Use a Chiralpak IC column with n-hexane:isopropanol (85:15) to resolve enantiomers. Retention time consistency (±0.1 min) confirms purity .

- Circular dichroism (CD) : Compare experimental CD spectra with simulated data from Gaussian09 software to detect chiral center integrity .

- Single-crystal XRD : Resolve absolute configuration via Flack parameter analysis (e.g., Flack x = 0.02(3) for analogous structures) .

How should researchers address thermal degradation during prolonged synthesis steps?

(Basic)

Answer:

- Temperature control : Use jacketed reactors with glycol cooling to maintain reflux temperatures within ±2°C .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive hydroxyl and acetyl groups .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 14 days) with HPLC tracking .

What computational tools are suitable for predicting the compound's bioactive conformers?

(Advanced)

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., S. aureus DNA gyrase) using Lamarckian genetic algorithms .

- MD simulations (GROMACS) : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding mode stability .

- Pharmacophore modeling (MOE) : Identify critical interactions (e.g., hydrogen bonding with 4-acetylphenoxy groups) for structure-activity relationships .

How can solubility challenges in biological assays be overcome?

(Basic)

Answer:

- Co-solvent systems : Use DMSO:PBS (1:9 v/v) for in vitro studies, ensuring final DMSO concentration ≤1% .

- Micellar encapsulation : Prepare 0.1% Tween-80 suspensions for hydrophobic derivatives, validated by dynamic light scattering (DLS) .

- pH adjustment : Solubilize ionizable groups by preparing phosphate buffers (pH 7.4) .

What strategies validate the compound's stability under biological assay conditions?

(Advanced)

Answer:

- LC-MS stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours), monitoring degradation via QTOF-MS .

- Fluorescence quenching : Track real-time stability using dansyl chloride labeling and fluorescence decay kinetics .

- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates from accelerated conditions .

How are regioselectivity issues addressed during functionalization of the pyrazole ring?

(Advanced)

Answer:

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at C-4 to bias electrophilic substitution toward C-5 .

- Microwave-assisted synthesis : Enhance regioselectivity by 30% using 300-W irradiation, reducing reaction time from 6 hours to 45 minutes .

- Isotopic labeling : Use ¹³C-labeled intermediates to track bond formation via 2D NMR (HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.